![molecular formula C14H22O6 B14202942 (7,8,15,16-Tetraoxadispiro[5.2.5~9~.2~6~]hexadecan-3-yl)acetic acid CAS No. 923267-21-4](/img/structure/B14202942.png)
(7,8,15,16-Tetraoxadispiro[5.2.5~9~.2~6~]hexadecan-3-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(7,8,15,16-Tetraoxadispiro[525~9~2~6~]hexadecan-3-yl)acetic acid is a complex organic compound characterized by its unique dispiro structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (7,8,15,16-Tetraoxadispiro[5.2.5~9~.2~6~]hexadecan-3-yl)acetic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions to form the dispiro structure. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions
(7,8,15,16-Tetraoxadispiro[5.2.5~9~.2~6~]hexadecan-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can result in a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
(7,8,15,16-Tetraoxadispiro[5.2.5~9~.2~6~]hexadecan-3-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with unique properties, such as high thermal stability and mechanical strength.
Wirkmechanismus
The mechanism of action of (7,8,15,16-Tetraoxadispiro[5.2.5~9~.2~6~]hexadecan-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dispiro Compounds: Other dispiro compounds with similar structures but different functional groups.
Spirocyclic Compounds: Compounds with spirocyclic structures that share some chemical properties.
Uniqueness
(7,8,15,16-Tetraoxadispiro[5.2.5~9~.2~6~]hexadecan-3-yl)acetic acid is unique due to its specific dispiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other compounds may not be suitable.
Eigenschaften
CAS-Nummer |
923267-21-4 |
|---|---|
Molekularformel |
C14H22O6 |
Molekulargewicht |
286.32 g/mol |
IUPAC-Name |
2-(7,8,15,16-tetraoxadispiro[5.2.59.26]hexadecan-12-yl)acetic acid |
InChI |
InChI=1S/C14H22O6/c15-12(16)10-11-4-8-14(9-5-11)19-17-13(18-20-14)6-2-1-3-7-13/h11H,1-10H2,(H,15,16) |
InChI-Schlüssel |
KYUJXHOKTSPIFK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2(CC1)OOC3(CCC(CC3)CC(=O)O)OO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


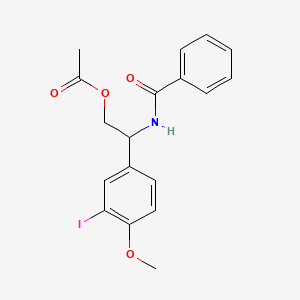
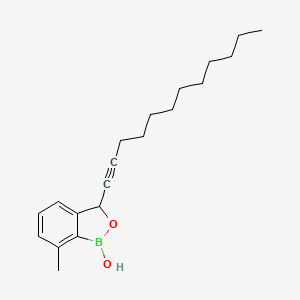
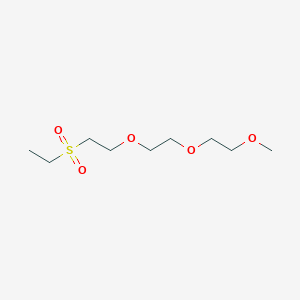
![Methyl {4-[2-([1,1'-biphenyl]-2-yl)ethenyl]phenyl}acetate](/img/structure/B14202887.png)

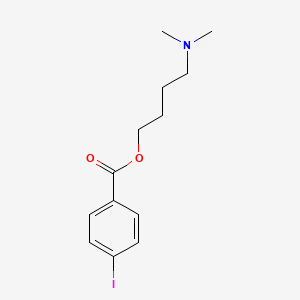
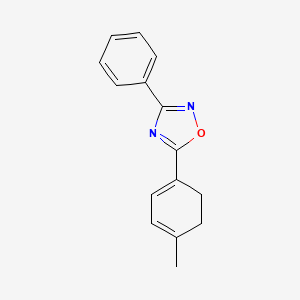


![1-{[(10-Bromodecyl)oxy]methyl}-1-methylcyclobutane](/img/structure/B14202903.png)
![4(3H)-Quinazolinone, 3-[3-(diethylamino)phenyl]-2-methyl-6-nitro-](/img/structure/B14202918.png)

![2-Pyrrolidinemethanol, 1-[(4-methylphenyl)sulfonyl]-5-phenyl-, (2S,5R)-](/img/structure/B14202950.png)
![4-Chloro-1-[4-(2-hydroxypropan-2-yl)phenyl]butan-1-one](/img/structure/B14202958.png)
